molecular formula C6H4Br2IN B2388490 3,5-Dibromo-4-iodoaniline CAS No. 669692-32-4

3,5-Dibromo-4-iodoaniline

Cat. No.: B2388490
CAS No.: 669692-32-4
M. Wt: 376.817
InChI Key: IBRFRADMLNTFKA-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-iodoaniline is an organic compound with the molecular formula C6H4Br2IN It is a halogenated aniline derivative, characterized by the presence of bromine and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-iodoaniline typically involves a multi-step process. One common method starts with p-Iodoaniline, which is reacted with dibromodimethyl hydantoin in absolute ethyl alcohol at room temperature. The reaction is monitored using High-Performance Liquid Chromatography (HPLC) until no raw material is detected. The intermediate product, 2,6-dibromo-4-iodoaniline, is then isolated by filtration. This intermediate is further reacted with hypophosphorous acid and sodium nitrite solution under cooling conditions to yield the final product, this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione as a solvent improves the operational environment and reduces costs, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different oxidized or reduced derivatives .

Scientific Research Applications

3,5-Dibromo-4-iodoaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-iodoaniline involves its interaction with various molecular targets. The presence of halogen atoms makes it a reactive compound, capable of forming covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

    3,5-Dibromo-4-methylaniline: Similar in structure but with a methyl group instead of an iodine atom.

    3,5-Dibromo-4-chloroaniline: Contains a chlorine atom instead of iodine.

    3,5-Dibromoaniline: Lacks the additional halogen atom at the fourth position.

Uniqueness: 3,5-Dibromo-4-iodoaniline is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties. This combination of halogens makes it more reactive and versatile in various chemical reactions compared to its analogs .

Biological Activity

3,5-Dibromo-4-iodoaniline (DBIA), with the chemical formula C₆H₃Br₂NI and a molecular weight of approximately 295.85 g/mol, is a halogenated aniline that has garnered attention for its significant biological activities. This compound features two bromine atoms and one iodine atom, which enhance its reactivity and potential applications in various fields, including medicinal chemistry and material science.

DBIA can be synthesized through several methods, often involving the bromination and iodination of aniline derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Biological Activity Overview

Research indicates that halogenated anilines, including DBIA, exhibit notable biological activities. The compound has been studied for its nephrotoxic effects, particularly in vitro, where it demonstrates a capacity to induce oxidative stress and disrupt metabolic pathways associated with kidney function.

Key Findings:

  • Nephrotoxicity: DBIA is more potent as a nephrotoxicant compared to its mono-halo counterparts, indicating that the presence of multiple halogens significantly enhances its toxicological profile.
  • Mechanism of Action: The biological activity of DBIA is thought to involve interaction with cellular components, leading to alterations in cellular functions. The halogen atoms may participate in hydrogen bonding and other interactions that influence its reactivity with biomolecules.

Case Studies and Research Findings

  • Nephrotoxicity Studies:
    • A study demonstrated that exposure to DBIA resulted in significant cellular damage in renal cells due to increased oxidative stress markers. The research highlighted the compound's ability to disrupt mitochondrial function, leading to apoptosis in kidney cells.
  • Chemical Reactivity:
    • DBIA has been shown to undergo nucleophilic substitution reactions due to the presence of halogens. This reactivity allows it to form covalent bonds with nucleophiles in biological systems, potentially explaining its toxic effects.
  • Comparative Analysis:
    • When compared to similar compounds like 3,5-Dibromo-4-methylaniline and 3,5-Dibromo-4-chloroaniline, DBIA's unique combination of bromine and iodine contributes to its distinct chemical properties and enhanced reactivity.

Applications

DBIA is not only significant for its biological activity but also serves as a valuable building block in organic synthesis. Its applications extend across various domains:

  • Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its biological activity.
  • Material Science: Used in the synthesis of dyes and pigments owing to its reactive nature .

Summary Table of Biological Activities

Activity TypeDescriptionReference
NephrotoxicityInduces oxidative stress; disrupts kidney metabolism
Chemical ReactivityParticipates in nucleophilic substitution reactions
Comparison with AnalogsMore reactive than mono-halo anilines

Properties

IUPAC Name

3,5-dibromo-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRFRADMLNTFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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